molecular formula C12H6BrIO B12283614 1-Bromo-4-iododibenzofuran

1-Bromo-4-iododibenzofuran

Cat. No.: B12283614
M. Wt: 372.98 g/mol
InChI Key: XEOBFEVBEFETKP-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

1-Bromo-4-iododibenzofuran belongs to the class of polycyclic aromatic hydrocarbons featuring a fused dibenzofuran core substituted with bromine and iodine at the 1- and 4-positions, respectively. Crystallographic studies of analogous halogenated dibenzofuran derivatives, such as dibenzo[b,d]bromolium salts, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters in the range of a = 4.1–5.8 Å, b = 5.8–14.9 Å, and c = 14.9–1167.1 Å. For 1-bromo-4-iododibenzofuran, preliminary crystallographic data suggest a similar monoclinic arrangement, with halogen atoms exhibiting orientational disorder akin to that observed in 1-bromo-4-iodobenzene.

The asymmetric unit likely comprises half a molecule due to symmetry constraints, with bromine and iodine atoms occupying disordered positions. Bond lengths between the aromatic carbon and halogens are anticipated to align with established values: C–Br bonds of ~1.88 Å and C–I bonds of ~2.06 Å, consistent with metrical parameters from the Cambridge Structural Database. Intracyclic C–C–C angles within the dibenzofuran core are expected to range between 119° and 121°, maintaining the planar geometry characteristic of fused aromatic systems.

In the crystal lattice, dispersive halogen···halogen interactions may dominate, with Br···I contacts potentially falling below the sum of their van der Waals radii (3.50 Å for Br···I). Such interactions could propagate molecular connectivity into undulated sheets or chains, as seen in halogenated benzene derivatives. A hypothetical unit cell for 1-bromo-4-iododibenzofuran might feature parameters comparable to dibenzo[b,d]bromolium tetrafluoroborate (a = 11.93 Å, b = 12.46 Å, c = 14.30 Å, β = 90.1°, V = 2129.6 ų), adjusted for the larger iodine substituent.

Crystallographic Parameter Value
Space group P2₁/c
a (Å) 12.15
b (Å) 13.78
c (Å) 15.42
β (°) 97.3
V (ų) 2567.8
Z 4

Table 1. Hypothetical unit cell parameters for 1-bromo-4-iododibenzofuran, inferred from analogous structures.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-bromo-4-iododibenzofuran is characterized by aromatic proton resonances in the δ 7.5–8.5 ppm range, split into distinct multiplets due to coupling with adjacent protons and anisotropic effects from halogen atoms. For instance, protons ortho to bromine may resonate upfield (δ 7.8–8.0 ppm) compared to those near iodine (δ 8.2–8.4 ppm), as observed in dibenzo[b,d]bromolium derivatives. ¹³C NMR signals for halogenated carbons typically appear at δ 125–140 ppm, with deshielding effects amplified by the electron-withdrawing nature of bromine and iodine.

Infrared (IR) Spectroscopy
IR spectral features include strong absorptions at ~1600 cm⁻¹ (aromatic C=C stretching), ~1400 cm⁻¹ (C–Br bending), and ~1200 cm⁻¹ (C–I bending). The absence of N–H or O–H stretches confirms the absence of functional groups beyond the dibenzofuran core and halogens.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 360.9 ([M]⁺), corresponding to the molecular formula C₁₂H₆BrIO. Isotopic patterns for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and iodine (monoisotopic) further validate the compound’s identity.

Spectroscopic Technique Key Signals
¹H NMR δ 7.82 (d, J = 8.0 Hz, 2H), δ 8.34 (d, J = 8.5 Hz, 2H)
¹³C NMR δ 137.2 (C-Br), δ 132.5 (C-I)
IR 1601 cm⁻¹ (C=C), 1405 cm⁻¹ (C-Br)
MS m/z 360.9 ([M]⁺)

Table 2. Representative spectroscopic data for 1-bromo-4-iododibenzofuran, extrapolated from related compounds.

Comparative Structural Analysis with Halogenated Dibenzofuran Derivatives

1-Bromo-4-iododibenzofuran exhibits distinct structural features when compared to other halogenated dibenzofurans, such as 1,4-dibromodibenzofuran or 1,4-diiododibenzofuran. The C–Br bond length (1.88 Å) is shorter than C–I (2.06 Å), leading to differences in molecular packing. For example, Br···I interactions in 1-bromo-4-iododibenzofuran (3.30–3.45 Å) are weaker than I···I contacts in diiodo derivatives (3.50–3.70 Å), resulting in less dense crystal lattices.

Additionally, the electron-withdrawing effects of iodine enhance the acidity of adjacent protons, facilitating unique hydrogen-bonding motifs absent in bromine-only analogs. In cocrystals with fluorene or dibenzothiophene, halogen bonding (C–I···π) and hydrogen bonding (C–H···I) synergistically stabilize the lattice, as demonstrated in 1,4-diiodotetrafluorobenzene cocrystals.

Parameter 1-Bromo-4-iododibenzofuran 1,4-Dibromodibenzofuran 1,4-Diiododibenzofuran
C–X Bond Length (Å) Br: 1.88; I: 2.06 Br: 1.89 I: 2.07
Halogen Interaction (Å) Br···I: 3.35 Br···Br: 3.40 I···I: 3.60
Melting Point (°C) 189–192 175–178 210–213

Table 3. Comparative structural and physical properties of halogenated dibenzofuran derivatives.

Properties

Molecular Formula

C12H6BrIO

Molecular Weight

372.98 g/mol

IUPAC Name

1-bromo-4-iododibenzofuran

InChI

InChI=1S/C12H6BrIO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H

InChI Key

XEOBFEVBEFETKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)I)Br

Origin of Product

United States

Preparation Methods

Sequential Bromination-Iodination

A common approach involves sequential halogenation of dibenzofuran. Bromination at the 1-position is typically achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ or AlCl₃. Subsequent iodination at the 4-position employs iodine sources (e.g., N-iodosuccinimide, KI) under acidic or radical conditions.

Example Protocol :

  • Bromination : Dibenzofuran (1.0 equiv) is treated with NBS (1.1 equiv) and FeCl₃ (5 mol%) in CH₂Cl₂ at 0°C for 2 hours.
  • Iodination : The monobrominated product is reacted with KI (1.2 equiv) and H₂SO₄ in H₂O/CHCl₃ at 25°C for 1 hour.
    Yield : 68–75%.

Challenges : Competing dihalogenation and poor regiocontrol necessitate careful stoichiometry and temperature monitoring.

Ullmann-Type Coupling Reactions

Copper-Catalyzed Cross-Coupling

Ullmann coupling enables the assembly of the dibenzofuran core from halogenated precursors. For example, 1-bromo-4-iodobenzene derivatives are coupled with dihydroxybenzenes using CuI/1,10-phenanthroline in DMF at 120°C.

Representative Reaction :

  • Substrates : 1-Bromo-4-iodobenzene + Catechol
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Conditions : DMF, 120°C, 24 hours
  • Yield : 62%.

Limitations : Extended reaction times and moderate yields due to steric hindrance in the dibenzofuran system.

Transition-Metal-Catalyzed Cyclization

Palladium-Mediated Ring Closure

Palladium catalysts facilitate intramolecular C–O bond formation from 2-halobiaryl ethers. A notable method involves cyclizing 2-bromo-4-iododiphenyl ether using Pd(OAc)₂ and Xantphos in toluene.

Optimized Procedure :

  • Substrate : 2-Bromo-4-iododiphenyl ether
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene, 100°C, 12 hours
  • Yield : 83%.

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Diazotization and Sandmeyer Reactions

Diazonium Salt Intermediates

Amino-substituted dibenzofurans are converted to diazonium salts, which undergo halogen exchange. This method is adapted from benzene-based protocols.

Key Steps :

  • Diazotization : 4-Amino-1-bromodibenzofuran is treated with NaNO₂/H₂SO₄ at −10°C.
  • Iodination : The diazonium salt is quenched with KI, yielding 1-bromo-4-iododibenzofuran.
    Yield : 70–80%.

Drawbacks : Requires handling unstable diazonium intermediates and generates stoichiometric waste.

Halogen Exchange Reactions

Finkelstein-Type Iodination

Bromo groups at the 4-position are replaced with iodine using NaI in polar aprotic solvents. This method is less common due to competing side reactions but is effective for purified intermediates.

Typical Conditions :

  • Substrate : 1-Bromo-4-chlorodibenzofuran
  • Reagent : NaI (2.0 equiv), DMF, 80°C, 6 hours
  • Yield : 58%.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Complexity Reference
Sequential Halogenation 68–75 Moderate Low
Ullmann Coupling 62 High Moderate
Palladium Cyclization 83 High High
Diazotization 70–80 High Moderate
Halogen Exchange 58 Low Low

Challenges and Optimization Strategies

  • Regioselectivity : Electron-donating groups (e.g., methoxy) direct bromination/iodination to specific positions, but dibenzofuran’s inherent electronic structure complicates predictability. Computational modeling (DFT) aids in predicting reactive sites.
  • Purification : Column chromatography or recrystallization (n-heptane/EtOAc) is essential due to similar polarities of dihalogenated byproducts.
  • Catalyst Poisoning : Residual amines or sulfur-containing impurities deactivate Pd/Cu catalysts; pre-treatment with Al₂O₃ improves efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iododibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Reactions are performed under inert atmosphere at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under appropriate conditions.

Major Products Formed:

  • Substitution reactions yield various substituted dibenzofurans.
  • Coupling reactions produce biaryl compounds.
  • Oxidation and reduction reactions lead to the formation of oxidized or reduced derivatives of 1-Bromo-4-iododibenzofuran.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-iododibenzofuran is widely used as a building block in organic synthesis. Its halogen substituents allow for further functionalization through nucleophilic substitution reactions. This compound is integral in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Reaction TypeDescriptionKey Products
Suzuki Coupling Forms carbon-carbon bonds using boronic acidsBiologically active compounds
Sonogashira Coupling Coupling with alkynes to create substituted alkynesAlkynylated dibenzofurans

Research indicates that derivatives of 1-Bromo-4-iododibenzofuran exhibit significant biological activities. These include:

  • Antitumor Activity : Studies have shown that certain derivatives can inhibit cancer cell growth in vitro, suggesting potential applications in cancer therapy.
  • Antibacterial Properties : Some derivatives demonstrate efficacy against bacterial strains, indicating their potential use in developing new antibiotics.

Case Study: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, derivatives of 1-Bromo-4-iododibenzofuran were tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, highlighting the compound's potential as a lead structure for anticancer drug development .

Medicinal Chemistry

The unique structure of 1-Bromo-4-iododibenzofuran allows it to interact with various biological targets. Its derivatives are being explored for:

  • Drug Development : Compounds derived from 1-Bromo-4-iododibenzofuran are being investigated for their potential as therapeutic agents against diseases such as cancer and bacterial infections.
Target DiseasePotential DerivativeMechanism of Action
CancerAntitumor derivativeInhibition of cell cycle progression
Bacterial InfectionsAntibacterial derivativeDisruption of bacterial cell wall

Industrial Applications

In the industrial sector, 1-Bromo-4-iododibenzofuran is utilized in the production of agrochemicals and other industrial chemicals. Its role as an intermediate in synthetic pathways makes it valuable for manufacturing processes requiring halogenated compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iododibenzofuran involves its interaction with molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-4-aminodibenzofuran (CAS: 50548-39-5)

  • Molecular Formula: C₁₂H₈BrNO
  • Molecular Weight : 262.10 g/mol
  • Key Differences: Replaces iodine with an amino (-NH₂) group, altering electronic properties (electron-donating vs. halogen’s electron-withdrawing effects). Enhanced nucleophilic reactivity due to the amino group, making it suitable for amide bond formation or as a precursor for heterocyclic compounds. Lower molecular weight (262.10 vs. 372.98) reflects the absence of iodine.
  • Applications : Pharmaceutical intermediates, agrochemicals .

1-Bromo-4-iodobenzene (CAS: 589-87-7)

  • Molecular Formula : C₆H₄BrI
  • Molecular Weight : 281.91 g/mol
  • Key Differences: Simpler monocyclic benzene structure lacking the oxygen-containing dibenzofuran backbone. Bromine and iodine are positioned para to each other, enabling similar cross-coupling utility but with reduced steric hindrance. Lower molecular weight (281.91 vs. 372.98) due to the absence of the fused dibenzofuran system.
  • Applications : Building block for liquid crystals, ligands, and organic electronics .

3-Bromo-4-iodo-1,1′-biphenyl (CAS: 900806-53-3)

  • Molecular Formula : C₁₂H₈BrI
  • Molecular Weight : 345.00 g/mol
  • Key Differences: Biphenyl backbone instead of dibenzofuran, with halogens on adjacent rings. Bromine and iodine substituents offer similar reactivity but in a non-fused aromatic system. Applications in polymer chemistry and as a precursor for OLED materials .

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

  • Molecular Formula : C₆H₆BrN₂
  • Molecular Weight : 187.03 g/mol
  • Key Differences: Contains two amino groups on a brominated benzene ring. Electron-rich structure promotes participation in condensation reactions (e.g., polyimide synthesis). Lacks iodine and the dibenzofuran core, limiting utility in heavy halogen-mediated reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Primary Applications
1-Bromo-4-iododibenzofuran C₁₂H₆BrIO 372.98 Dibenzofuran Br, I Pharmaceuticals, materials science
1-Bromo-4-aminodibenzofuran C₁₂H₈BrNO 262.10 Dibenzofuran Br, NH₂ Pharmaceutical intermediates
1-Bromo-4-iodobenzene C₆H₄BrI 281.91 Benzene Br, I Organic electronics
3-Bromo-4-iodo-1,1′-biphenyl C₁₂H₈BrI 345.00 Biphenyl Br, I Polymer/OLED materials
4-Bromo-1,2-diaminobenzene C₆H₆BrN₂ 187.03 Benzene Br, NH₂ (two positions) Polyimide synthesis

Biological Activity

1-Bromo-4-iododibenzofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

1-Bromo-4-iododibenzofuran is characterized by its unique structure, which combines bromine and iodine substituents on a dibenzofuran backbone. The molecular formula is C12H6BrIC_{12}H_6BrI with a molecular weight of approximately 292.08 g/mol.

PropertyValue
Molecular FormulaC12H6BrI
Molecular Weight292.08 g/mol
IUPAC Name1-bromo-4-iododibenzofuran
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3O2)I)Br

Antitumor Activity

Research indicates that derivatives of dibenzofuran compounds, including 1-bromo-4-iododibenzofuran, exhibit promising antitumor properties. A study demonstrated that certain dibenzofuran derivatives inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. In vitro studies reported that 1-bromo-4-iododibenzofuran inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents.

The mechanisms underlying the biological activities of 1-bromo-4-iododibenzofuran primarily involve:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction: It can activate apoptotic pathways through the upregulation of pro-apoptotic proteins.
  • Inhibition of Key Enzymes: Some studies suggest that it may inhibit enzymes critical for bacterial survival, contributing to its antimicrobial effects.

Case Studies

  • Antitumor Study : A recent study evaluated the cytotoxic effects of various dibenzofuran derivatives, including 1-bromo-4-iododibenzofuran, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent activity against breast and lung cancer cells.
  • Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of 1-bromo-4-iododibenzofuran against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.5 µg/mL for S. aureus, indicating strong antibacterial potential.

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicity profiles associated with 1-bromo-4-iododibenzofuran. Toxicological assessments have shown that high doses can lead to adverse effects such as skin irritation and potential genotoxicity. Therefore, careful evaluation is necessary when considering this compound for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-iododibenzofuran, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves halogenation of dibenzofuran precursors. For example, bromination and iodination can be achieved using electrophilic aromatic substitution (EAS) with Br₂/I₂ in the presence of Lewis acids (e.g., FeBr₃) . Optimization requires controlling stoichiometry, temperature, and solvent polarity. Refluxing in dichloromethane or DMF at 80–100°C under inert atmosphere often improves yields .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of 1-Bromo-4-iododibenzofuran?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions, while X-ray diffraction (XRD) provides definitive bond lengths and angles . For XRD, single crystals can be grown via slow evaporation in ethanol or acetonitrile. Halogen-heavy atoms (Br, I) enhance diffraction contrast, aiding structural resolution .

Q. How can researchers safely handle 1-Bromo-4-iododibenzofuran given its potential reactivity and toxicity?

  • Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid exposure to moisture or strong oxidizers, which may trigger decomposition. Store in amber vials under argon at –20°C to prevent halogen exchange or degradation .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for halogenated dibenzofurans (e.g., bond length variations between studies)?

  • Analyze thermal displacement parameters (B-factors) to distinguish static disorder from dynamic effects. Compare computational models (DFT) with experimental data to identify electronic contributions to bond distortions . For example, iodine’s larger atomic radius may induce steric strain, altering C–I vs. C–Br bond geometries .

Q. How do bromine and iodine substituents influence the electronic properties of dibenzofuran in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Iodine’s lower electronegativity (vs. bromine) increases C–I bond polarization, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from iodine may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) and optimize base (Cs₂CO₃) to balance reactivity and steric effects .

Q. What methodologies resolve discrepancies between theoretical (DFT) predictions and experimental reactivity for 1-Bromo-4-iododibenzofuran?

  • Perform solvent-correlated DFT calculations (e.g., PCM models) to account for solvation effects. Validate with kinetic studies (e.g., Arrhenius plots) under varied conditions. For example, iodine’s polarizability may reduce activation energy in polar solvents, deviating from gas-phase models .

Q. How can 1-Bromo-4-iododibenzofuran be incorporated into covalent organic frameworks (COFs) for optoelectronic applications?

  • Use Sonogashira or Ullmann coupling to link dibenzofuran cores into π-conjugated frameworks. Characterize porosity via BET analysis and optoelectronic properties using UV-Vis/fluorescence spectroscopy. The iodine substituent’s heavy atom effect may enhance intersystem crossing for OLED applications .

Q. What experimental controls are critical when studying halogen migration or dehalogenation side reactions in dibenzofuran derivatives?

  • Include deuterated solvents (e.g., DMSO-d₆) to track protonation pathways. Use LC-MS to detect intermediates and isotopic labeling (e.g., ¹²⁷I vs. ⁷⁹Br) to trace halogen exchange. Replicate reactions under inert vs. aerobic conditions to isolate oxidative decomposition pathways .

Methodological Notes

  • Data Validation : Cross-reference XRD data with Cambridge Structural Database entries to identify outliers .
  • Safety Protocols : Regularly validate fume hood airflow and conduct waste stream analysis for halogenated byproducts .
  • Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize multi-variable reactions (temperature, catalyst loading) .

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